molecular formula C18H20O B14304438 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 122916-83-0

1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one

Cat. No.: B14304438
CAS No.: 122916-83-0
M. Wt: 252.3 g/mol
InChI Key: FVQXDGHEYSUVGA-UHFFFAOYSA-N
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Description

1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound with a complex structure that includes a phenyl group and a propan-2-one group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Chemical Reactions Analysis

1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include benzoic acid and alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process is crucial for its biodegradation and excretion.

Comparison with Similar Compounds

1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.

Properties

CAS No.

122916-83-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-phenyl-1-(4-propan-2-ylphenyl)propan-2-one

InChI

InChI=1S/C18H20O/c1-13(2)15-9-11-17(12-10-15)18(14(3)19)16-7-5-4-6-8-16/h4-13,18H,1-3H3

InChI Key

FVQXDGHEYSUVGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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